![molecular formula C13H11BrO2 B3245911 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one CAS No. 173301-08-1](/img/structure/B3245911.png)
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
Overview
Description
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one is a chemical compound with the empirical formula C13H11BrO2 . It has a molecular weight of 279.13 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C)COC1=CC2=C(C=C1)C=C(Br)C=C2 . This indicates that the compound contains a bromonaphthalene group attached to a propanone group via an ether linkage . Physical and Chemical Properties Analysis
This compound is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one serves as a key intermediate in the synthesis of complex organic compounds. Studies have detailed its use in creating derivatives with significant antimicrobial activities. For example, its derivatives have been synthesized and characterized for their potential in antimicrobial applications, showcasing excellent activities against a range of microbial strains (Sherekar, Kakade, & Padole, 2021; Mayekar et al., 2010).
Biological Evaluation
The compound has been utilized in the development of new molecules with potential biological applications. Notably, its involvement in creating compounds that exhibit promising antimicrobial properties, indicating its value in the search for new therapeutic agents (Sherekar, Kakade, & Padole, 2021; Mayekar et al., 2010).
Material Science Applications
In the context of material science, derivatives of this compound have been explored for their potential in creating flame-retardant materials. This application highlights the compound's utility beyond biological activities, underscoring its versatility in chemical synthesis and material science (Wang & Shieh, 1998).
Photophysical Studies
The compound and its derivatives have also been studied for their photophysical properties, particularly in the context of room-temperature phosphorescence. Such studies contribute to the understanding of molecular interactions and the design of materials with specific optical properties (Du et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-9(15)8-16-13-5-3-10-6-12(14)4-2-11(10)7-13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARMRBFYYTWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



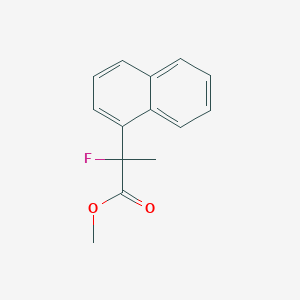
![2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid](/img/structure/B3245854.png)
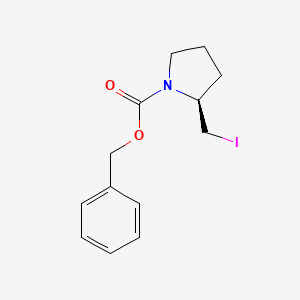
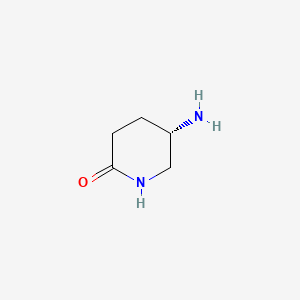


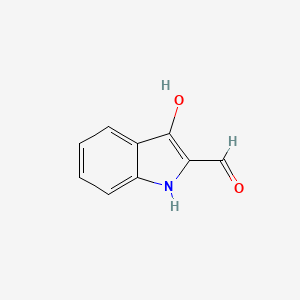
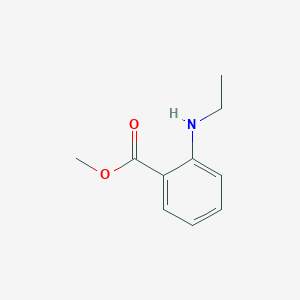

![2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B3245910.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/no-structure.png)
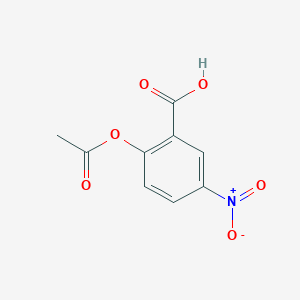
![1-[2-(dimethylamino)ethyl]-1H-indol-6-amine](/img/structure/B3245947.png)
